

Methyl 4-methylcinnamate spectral data

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Compound of Interest

Compound Name: *Methyl 4-methylcinnamate*

CAS No.: 20754-20-5

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An In-depth Technical Guide to the Spectral Data of **Methyl 4-methylcinnamate**

Abstract

Methyl 4-methylcinnamate is an organic compound with applications in the fragrance and chemical synthesis sectors. A thorough understanding of its molecular structure is fundamental for quality control, reaction monitoring, and ensuring its correct identification. This technical guide provides a comprehensive analysis of the spectral data of **methyl 4-methylcinnamate**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We present detailed experimental protocols, tabulated spectral data with assignments, and in-depth interpretations, offering a definitive resource for researchers, chemists, and drug development professionals.

Molecular Structure and Overview

Methyl 4-methylcinnamate, with the molecular formula $C_{11}H_{12}O_2$, is the methyl ester of 4-methylcinnamic acid. It belongs to the class of cinnamate esters, which are characterized by an acrylate group attached to a phenyl ring. The key structural features include a para-substituted aromatic ring, a trans-configured carbon-carbon double bond (alkene), and a methyl ester

functional group. This combination of features gives rise to a unique spectral fingerprint that can be unequivocally identified through a multi-technique spectroscopic approach.

Caption: Structure of **Methyl 4-methylcinnamate** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural assignment can be made.

¹H NMR Spectral Data

The proton NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. The spectrum of **methyl 4-methylcinnamate** was recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.^[1]

Table 1: ¹H NMR Spectroscopic Data for **Methyl 4-methylcinnamate** (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.67	Doublet (d)	16.0	1H	Vinylic H (C ₈ -H)
7.42	Doublet (d)	8.1	2H	Aromatic H (C ₂ -H, C ₆ -H)
7.19	Doublet (d)	7.9	2H	Aromatic H (C ₃ -H, C ₅ -H)
6.40	Doublet (d)	16.0	1H	Vinylic H (C ₇ -H)
3.80	Singlet (s)	-	3H	Ester -OCH ₃ (C ₁₀ -H)
2.37	Singlet (s)	-	3H	Aromatic -CH ₃ (C ₁₁ -H)

Data sourced from The Royal Society of Chemistry (2017).[1]

Interpretation of the ¹H NMR Spectrum:

- Vinylic Protons:** The two doublets at 7.67 ppm and 6.40 ppm are characteristic of protons on a carbon-carbon double bond.[1] The large coupling constant of J = 16.0 Hz is definitive for a trans (E) configuration, a critical stereochemical detail. The downfield shift of the proton at 7.67 ppm is due to its proximity to the electron-withdrawing carbonyl group.
- Aromatic Protons:** The aromatic region displays a classic AA'BB' system, appearing as two distinct doublets at 7.42 ppm and 7.19 ppm.[1] This pattern is indicative of a 1,4-disubstituted (para) benzene ring. The two protons ortho to the electron-donating methyl group (C₃-H, C₅-H) are slightly upfield compared to the two protons ortho to the cinnamate group (C₂-H, C₆-H).

- Methyl Protons: The spectrum shows two sharp singlets. The signal at 3.80 ppm, integrating to 3 protons, is assigned to the methyl ester group (-COOCH₃).^[1] The signal at 2.37 ppm, also integrating to 3 protons, corresponds to the methyl group attached directly to the aromatic ring (-Ar-CH₃).^[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum was recorded at 101 MHz in CDCl₃.^[1]

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 4-methylcinnamate** (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Carbon Atom Assignment
167.7	Ester Carbonyl (C ₉)
145.1	Vinylic CH (C ₈)
140.8	Quaternary Aromatic (C ₄)
131.8	Quaternary Aromatic (C ₁)
129.5	Aromatic CH (C ₃ , C ₅)
127.9	Aromatic CH (C ₂ , C ₆)
116.7	Vinylic CH (C ₇)
51.8	Ester -OCH ₃ (C ₁₀)
21.8	Aromatic -CH ₃ (C ₁₁)

Data sourced from The Royal Society of Chemistry (2017).^[1] Note: Some quaternary and methine carbon assignments in the aromatic/vinylic region were refined based on predictive models and comparison with similar structures.

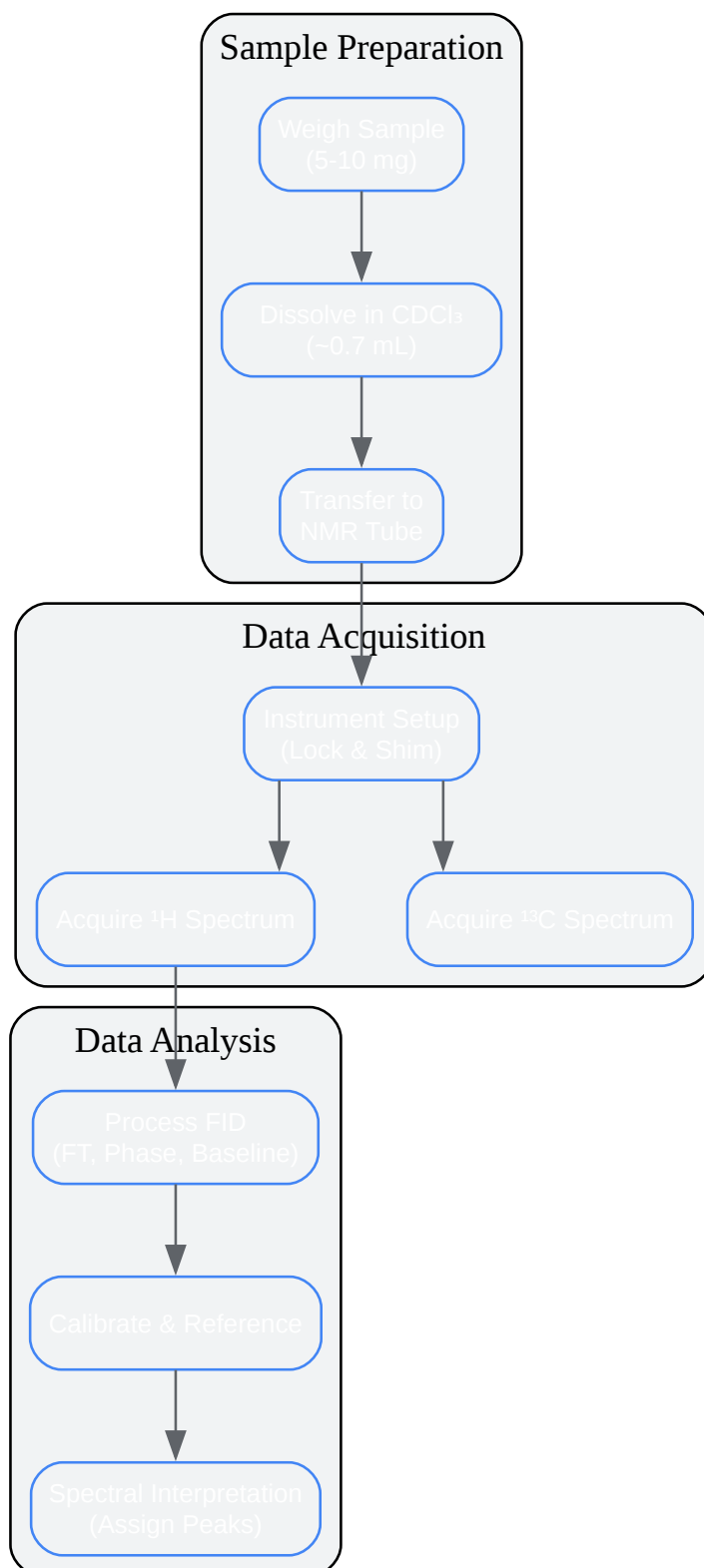
Interpretation of the ¹³C NMR Spectrum:

- **Carbonyl Carbon:** The signal furthest downfield at 167.7 ppm is characteristic of an ester carbonyl carbon.^[1]
- **Aromatic & Vinylic Carbons:** The signals between 116 ppm and 146 ppm correspond to the eight carbons of the substituted aromatic ring and the vinylic group. The two quaternary carbons (C₁ and C₄) are distinguishable from the four methine carbons (C₂, C₃, C₅, C₆). The vinylic carbons (C₇ and C₈) are also found in this region.
- **Methyl Carbons:** The two upfield signals at 51.8 ppm and 21.8 ppm are assigned to the ester methyl carbon and the aromatic methyl carbon, respectively.^[1]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

- **Sample Preparation:** a. Accurately weigh 5-10 mg of **methyl 4-methylcinnamate**. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. c. Transfer the solution into a clean, dry 5 mm NMR tube.
- **Instrument Setup:** a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer frequency onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. The line width of the TMS signal should be <0.5 Hz.
- **Data Acquisition:** a. ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio. b. ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm for ¹H spectra and δ 77.16 ppm for ¹³C spectra.^[1] c. Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.



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Caption: Standard workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The key to IR spectral interpretation is recognizing characteristic absorption bands. For **methyl 4-methylcinnamate**, a liquid, the spectrum can be obtained as a thin film between salt plates.

[2]

Table 3: Key IR Absorption Bands for **Methyl 4-methylcinnamate**

Frequency (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic & Vinylic C-H Stretch
~2955	Medium	Aliphatic C-H Stretch (-CH ₃)
~1715	Strong, Sharp	C=O Stretch (α,β -Unsaturated Ester)
~1635	Strong	C=C Stretch (Alkene)
~1610, ~1515	Medium	C=C Stretch (Aromatic Ring)
~1250, ~1170	Strong	C-O Stretch (Ester)
~980	Strong	=C-H Bend (trans-Alkene Out-of-Plane)

Frequencies are based on typical values for similar cinnamate esters.[3]

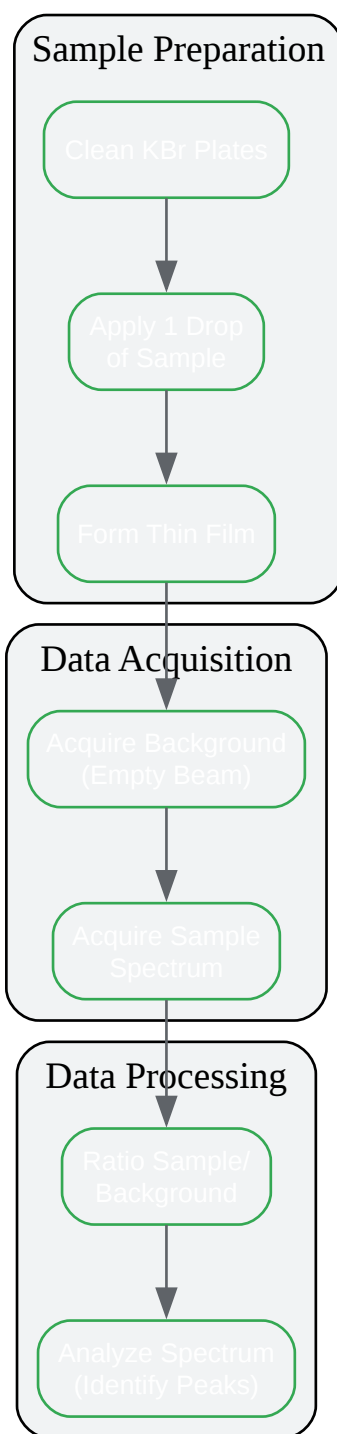
Interpretation of the IR Spectrum:

- **Carbonyl Stretch:** The most prominent peak in the spectrum is the strong, sharp absorption around 1715 cm⁻¹. This frequency is characteristic of the C=O stretch of an α,β -unsaturated ester. Conjugation with the C=C double bond lowers the frequency from that of a typical saturated ester (~1740 cm⁻¹).

- **C=C Stretches:** A strong band around 1635 cm^{-1} confirms the presence of the alkene double bond.[3] Additional medium-intensity bands around 1610 cm^{-1} and 1515 cm^{-1} are characteristic of the aromatic ring skeletal vibrations.
- **C-O Stretches:** Strong absorptions in the fingerprint region, particularly around 1250 cm^{-1} and 1170 cm^{-1} , are due to the C-O stretching vibrations of the ester group.
- **C-H Bends:** A strong band near 980 cm^{-1} is highly diagnostic for the out-of-plane bending of the hydrogens on a trans-disubstituted double bond, corroborating the ^1H NMR data.

Experimental Protocol: FTIR Spectroscopy (Thin Film Method)

- **Preparation of Salt Plates:** Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry. Handle them only by the edges to avoid moisture contamination.
- **Sample Application:** Place a single small drop of liquid **methyl 4-methylcinnamate** onto the center of one salt plate.[2]
- **Film Formation:** Place the second salt plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[2]
- **Data Acquisition:** a. Place the assembled plates into the sample holder in the FTIR spectrometer. b. Acquire a background spectrum of the empty beam path first. c. Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.



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Caption: General workflow for FTIR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Mass Spectrometry Data

For **methyl 4-methylcinnamate** ($C_{11}H_{12}O_2$), the exact molecular weight is 176.08 g/mol . Using Electron Ionization (EI-MS), the molecule is expected to produce a distinct set of fragment ions.

Table 4: Predicted EI-MS Fragmentation Data for **Methyl 4-methylcinnamate**

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss
176	$[C_{11}H_{12}O_2]^+$	- (Molecular Ion)
145	$[C_{10}H_9O]^+$	$\bullet OCH_3$ (31 Da)
117	$[C_9H_9]^+$	$\bullet COOCH_3$ (59 Da)
115	$[C_9H_7]^+$	$H_2 + \bullet COOCH_3$
91	$[C_7H_7]^+$	C_2H_2 from $[C_9H_9]^+$

Fragmentation patterns are predicted based on established principles for cinnamate esters.[\[4\]](#)

Interpretation of the Mass Spectrum:

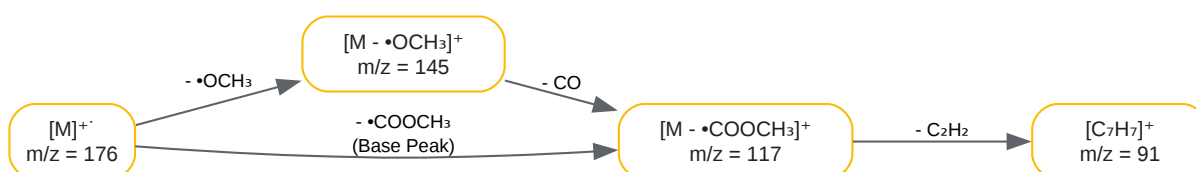
- **Molecular Ion Peak (M^+):** The peak at m/z 176 corresponds to the intact molecule with one electron removed, confirming the molecular weight.
- **Loss of a Methoxy Radical:** A prominent peak is expected at m/z 145, resulting from the cleavage of the O-CH₃ bond to lose a methoxy radical ($\bullet OCH_3$). This generates a stable 4-methylcinnamoyl cation.
- **Loss of a Carbomethoxy Radical:** The base peak (most intense peak) is often observed at m/z 117. This corresponds to the loss of the entire carbomethoxy radical ($\bullet COOCH_3$),

forming the very stable 4-methylstyryl cation.[4]

- Further Fragmentation: The ion at m/z 117 can undergo further fragmentation. Loss of two hydrogen atoms can lead to a peak at m/z 115. Rearrangement and loss of acetylene (C_2H_2) can produce the tropylium ion at m/z 91, a common fragment for toluene-containing structures.

Fragmentation Pathway

The logical flow of bond cleavages can be visualized to understand the origins of the major peaks in the mass spectrum.



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Caption: Major EI-MS fragmentation pathways for **Methyl 4-methylcinnamate**.

Experimental Protocol: Mass Spectrometry (EI-MS)

- Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane. Inject a microliter volume into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS). The GC will separate the compound from the solvent and introduce it into the ion source.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate the mass spectrum.

Conclusion

The structural identity of **methyl 4-methylcinnamate** is unequivocally confirmed through the synergistic application of NMR, IR, and MS. ^1H and ^{13}C NMR provide the definitive carbon-hydrogen framework, including the critical trans stereochemistry of the alkene. FTIR spectroscopy validates the presence of key functional groups, namely the α,β -unsaturated ester and the para-substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This comprehensive spectral guide serves as an authoritative reference for the confident identification and quality assessment of **methyl 4-methylcinnamate** in research and industrial applications.

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